

Technical Whitepaper: (5-Bromothiazol-2-yl)methanol (CAS 911052-85-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Bromothiazol-2-yl)methanol

Cat. No.: B1280497

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromothiazol-2-yl)methanol (CAS No. 911052-85-2) is a functionalized heterocyclic compound increasingly recognized for its potential as a key building block in medicinal chemistry and drug discovery. Its structural features, comprising a brominated thiazole ring and a primary alcohol, make it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its emerging role in the development of targeted therapeutics, particularly as a component in Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

(5-Bromothiazol-2-yl)methanol is a white to off-white solid at room temperature.^[1] The presence of the bromine atom and the thiazole nucleus imparts specific reactivity and potential for diverse chemical modifications. A summary of its key properties is presented below.

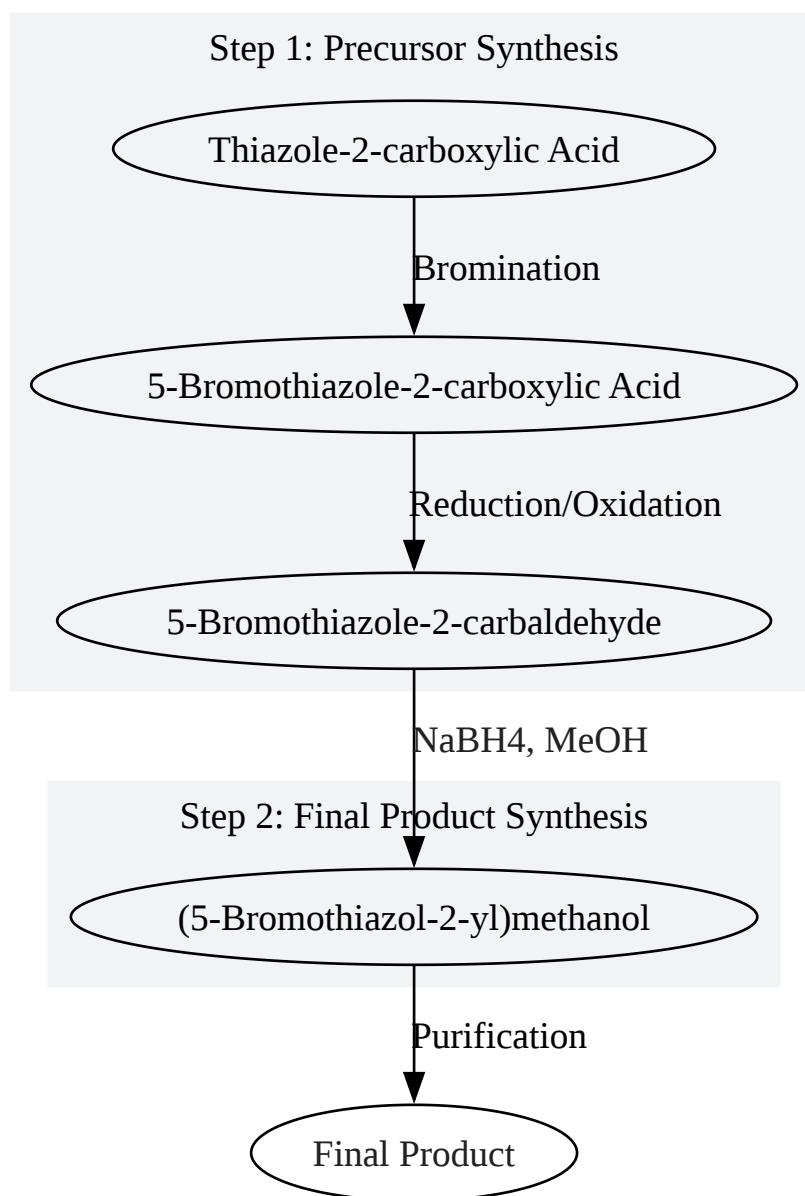
Property	Value	Reference(s)
CAS Number	911052-85-2	[2]
Molecular Formula	C ₄ H ₄ BrNOS	[2]
Molecular Weight	194.05 g/mol	[2]
Appearance	White to off-white solid	[3]
Boiling Point	277.6 ± 20.0 °C (Predicted)	[3]
Density	1.899 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	12.74 ± 0.10 (Predicted)	[3]
Storage Conditions	2–8 °C, under inert gas (Nitrogen or Argon)	[3]

Synthesis and Experimental Protocols

The synthesis of **(5-Bromothiazol-2-yl)methanol** can be achieved through a two-step process starting from the commercially available thiazole-2-carboxylic acid. The process involves the bromination of the thiazole ring followed by the reduction of the carboxylic acid group. A more direct route involves the reduction of 5-bromothiazole-2-carbaldehyde.

Synthesis of 5-Bromothiazole-2-carbaldehyde (Precursor)

While a specific, detailed protocol for the synthesis of 5-bromothiazole-2-carbaldehyde was not found in the immediate search, a general approach involves the formylation of 5-bromothiazole. This can often be accomplished using a Vilsmeier-Haack type reaction or by metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).


Reduction of 5-Bromothiazole-2-carbaldehyde

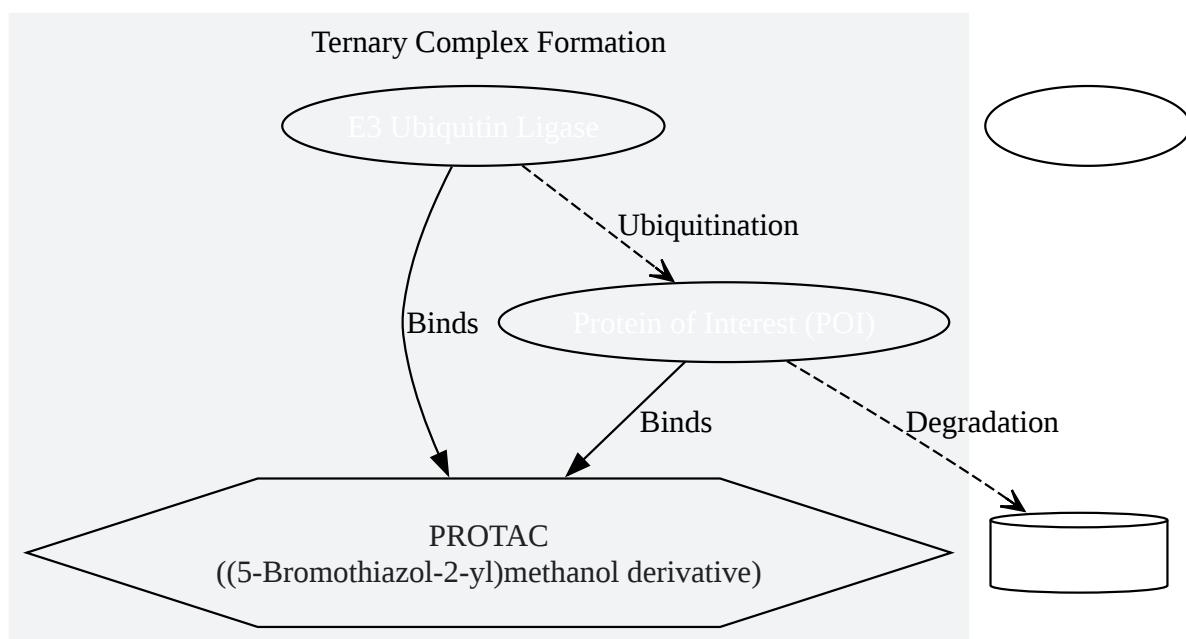
A direct and efficient method for the preparation of **(5-Bromothiazol-2-yl)methanol** involves the reduction of the corresponding aldehyde using a mild reducing agent such as sodium borohydride.[\[3\]](#)

Experimental Protocol:

- Preparation of Reagents:
 - Prepare a solution of 5-bromothiazole-2-carbaldehyde (1.0 eq, 0.521 mmol, 0.100 g) in methanol (1.0 mL).
 - Prepare a solution of sodium borohydride (1.5 eq, 0.781 mmol, 0.030 g) in methanol (2.0 mL).
- Reaction:
 - To the stirred solution of sodium borohydride in methanol, slowly add the solution of 5-bromothiazole-2-carbaldehyde dropwise.
 - After the addition is complete, allow the reaction mixture to stand at room temperature for 5 minutes.
 - Continue to stir the mixture for an additional 1 hour to ensure the completion of the reaction.
- Work-up and Purification:
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - Partition the residue between ethyl acetate and water.
 - Separate the organic layer. Extract the aqueous layer further with ethyl acetate.
 - Combine all organic layers and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product.

Yield: 66% (0.067 g) as a dark oil.^[3] Analysis: LCMS analysis should show a $[M+H]^+$ peak at m/z 195.9.^[3]

[Click to download full resolution via product page](#)


Applications in Drug Discovery

Role as a Protein Degrader Building Block

(5-Bromothiazol-2-yl)methanol is categorized as a "Protein Degrader Building Block".^[2] This classification strongly suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.

The **(5-Bromothiazol-2-yl)methanol** moiety can be incorporated into a PROTAC structure in several ways:

- As part of the warhead: The thiazole ring can be a scaffold for a ligand that binds to the protein of interest (POI). The bromine atom provides a handle for further chemical modification to optimize binding affinity and selectivity.
- As part of the linker: The molecule can be functionalized and extended to form the linker that connects the warhead to the E3 ligase ligand. The primary alcohol group is a convenient point for attachment.

[Click to download full resolution via product page](#)

Potential in "Healing Drugs"

Some suppliers have broadly categorized the application of this compound in "healing drugs".

[1] While this is a non-specific classification, the thiazole ring is a well-known privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents with activities including anti-inflammatory, antimicrobial, and anticancer effects. The functional handles on **(5-**

Bromothiazol-2-yl)methanol allow for its incorporation into lead compounds for various therapeutic areas.

Safety and Handling

(5-Bromothiazol-2-yl)methanol should be handled by trained professionals in a laboratory setting. Standard safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated area or a fume hood. Store the compound in a tightly sealed container at the recommended temperature of 2-8 °C under an inert atmosphere.[3]

Conclusion

(5-Bromothiazol-2-yl)methanol is a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis from commercially available precursors and its strategic functionalization make it an attractive starting material for the development of novel therapeutics. Its emerging role in the field of targeted protein degradation highlights its potential to contribute to the next generation of precision medicines. Further research into its incorporation into specific PROTACs and other bioactive molecules is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (5-Bromothiazol-2-yl)methanol, CasNo.911052-85-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (5-溴噻唑-2-基)甲醇 CAS#: 911052-85-2 [m.chemicalbook.com]
- To cite this document: BenchChem. [Technical Whitepaper: (5-Bromothiazol-2-yl)methanol (CAS 911052-85-2)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1280497#5-bromothiazol-2-yl-methanol-cas-911052-85-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com